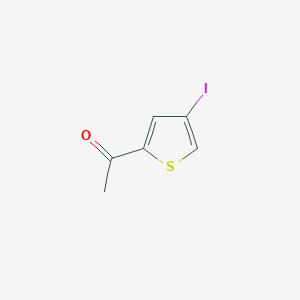

1-(4-Iodothiophen-2-yl)ethanone

Description

Significance of Thiophene (B33073) Derivatives in Organic Synthesis and Functional Materials

Thiophene and its derivatives are cornerstones of heterocyclic chemistry, prized for their diverse applications in both organic synthesis and materials science. nih.gov The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key structural motif in numerous pharmaceuticals, agrochemicals, and dyes. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active molecule without significant loss of activity, a strategy frequently employed in drug design.

In the realm of functional materials, thiophene-based polymers and oligomers are at the forefront of research into organic electronics. Their excellent charge-transport properties have led to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability to tune the electronic and optical properties of these materials through chemical modification of the thiophene ring is a key driver of their widespread investigation.

Role of Halogenated Thiophen-2-yl Ethanones as Advanced Chemical Scaffolds

The introduction of a halogen atom and an ethanone (B97240) (acetyl) group onto the thiophene ring, as seen in halogenated thiophen-2-yl ethanones, creates a highly versatile chemical scaffold. The acetyl group provides a reactive handle for a variety of chemical transformations, including aldol (B89426) condensations, reductions to alcohols, and conversions to other functional groups.

The halogen atom, particularly iodine, serves as a "linchpin" for cross-coupling reactions. Seminal reactions such as the Suzuki, Stille, and Sonogashira couplings utilize halogenated substrates to form new carbon-carbon bonds. This capability is instrumental in the construction of complex molecular architectures from simpler building blocks. Therefore, compounds like 1-(4-Iodothiophen-2-yl)ethanone are not typically the final product but rather crucial intermediates on the path to more elaborate and functional molecules. The position of the halogen is critical, as it dictates the regiochemistry of subsequent reactions, allowing for precise control over the final molecular structure.

Historical Context and Evolution of Research on Iodinated Thiophene Systems

The study of thiophene chemistry dates back to the late 19th century, with its discovery as a contaminant in benzene. nih.gov Early research focused on understanding the fundamental reactivity of the thiophene ring. The development of methods for the selective halogenation of thiophenes was a significant advancement, opening up new avenues for their functionalization.

Initially, the synthesis of iodinated thiophenes often involved harsh reagents and lacked regioselectivity. However, the advent of modern synthetic methods has provided milder and more precise ways to introduce iodine onto the thiophene ring. For instance, the use of N-iodosuccinimide (NIS) has become a common and efficient method for the iodination of electron-rich heterocycles like thiophene.

The evolution of research on iodinated thiophene systems has been closely tied to the development of transition-metal-catalyzed cross-coupling reactions. The ability to use iodinated thiophenes as coupling partners has made them invaluable in the synthesis of a vast array of compounds, from conjugated polymers for electronic applications to complex drug candidates. More recently, radioiodinated thiophene derivatives have been explored as potential brain imaging agents, highlighting the ongoing expansion of applications for these important chemical entities.

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from closely related compounds. The table below provides a summary of its expected and known properties, with data for analogous compounds provided for context.

| Property | Value | Source |

| Molecular Formula | C₆H₅IOS | N/A |

| Molecular Weight | 268.08 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. | Inferred from related compounds |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5IOS |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

1-(4-iodothiophen-2-yl)ethanone |

InChI |

InChI=1S/C6H5IOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 |

InChI Key |

CXOGTPPMROFYIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CS1)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 4 Iodothiophen 2 Yl Ethanone

Reactivity of the Iodine Substituent for Subsequent Transformations

The carbon-iodine (C-I) bond in 1-(4-Iodothiophen-2-yl)ethanone is the primary site for a variety of synthetic transformations. The reactivity of this bond is influenced by the electron-withdrawing acetyl group at the 2-position of the thiophene (B33073) ring. This deactivation makes the thiophene ring less susceptible to electrophilic attack, thereby highlighting the C-I bond as a key reactive center for nucleophilic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions. The strength of the C-X (where X is a halogen) bond decreases down the group, making the C-I bond the weakest and thus the most reactive among halothiophenes in many catalytic cycles. youtube.comstackexchange.com

Nucleophilic Substitution Reactions Involving the Iodine Moiety

While the C-I bond is susceptible to nucleophilic attack, direct nucleophilic aromatic substitution on unactivated aryl halides like this compound generally requires harsh reaction conditions. The electron-rich nature of the thiophene ring, even with the deactivating acetyl group, can impede the approach of nucleophiles. However, under specific conditions or with highly activated nucleophiles, substitution of the iodine atom can be achieved. It is important to note that transition-metal-catalyzed cross-coupling reactions are generally the preferred methods for forming new bonds at this position due to their milder conditions and broader substrate scope.

Cross-Coupling Reactions at the C-I Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the iodine substituent in this compound serves as an excellent electrophilic partner in these transformations. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a low-valent palladium complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium catalyst. psu.edulibretexts.org

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds. libretexts.orgnih.gov In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position of the thiophene ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of base is crucial for the success of the reaction. nih.gov For instance, the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodobenzo[b]thiophenes with boronic acids has been successfully used to synthesize phenolic products. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodobenzo[b]thiophene | p-THPOC₆H₄B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Phenolic product | Good | nih.gov |

This table presents examples of Suzuki-Miyaura reactions with similar substrates to illustrate the general conditions and outcomes.

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)–C(sp) bonds, providing access to aryl- and heteroaryl-alkynes. nih.govlibretexts.org This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.gov This methodology can be applied to this compound to introduce alkynyl substituents. A general procedure involves reacting the haloarene with the alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper salt such as CuI in a solvent like DMF with a base like DIPA. nih.gov The Sonogashira reaction is a cornerstone in the synthesis of polyheterocyclic compounds through iterative coupling and cyclization steps. nih.govresearchgate.net

Table 2: General Conditions for Sonogashira Coupling

| Component | Reagent/Condition |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Diisopropylamine (DIPA) |

| Solvent | Dimethylformamide (DMF) |

This table outlines typical conditions for Sonogashira coupling reactions.

The Kumada-Tamao-Corriu coupling utilizes Grignard reagents as the nucleophilic partner to form carbon-carbon bonds with organic halides. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either nickel or palladium complexes. wikipedia.org The reaction is advantageous due to the ready availability of Grignard reagents. nih.gov When applied to this compound, this method allows for the introduction of alkyl, vinyl, or aryl groups. The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

Table 3: Overview of Kumada-Tamao-Corriu Coupling

| Feature | Description |

|---|---|

| Reaction Type | Cross-coupling |

| Nucleophile | Grignard reagent (R-MgX) |

| Electrophile | Organic halide (including aryl iodides) |

| Catalyst | Nickel or Palladium complexes |

This table provides a general overview of the Kumada-Tamao-Corriu coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the formation of aryl amines under relatively mild conditions. wikipedia.org For this compound, this reaction would enable the introduction of primary or secondary amines at the 4-position. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond. libretexts.org The development of various generations of phosphine ligands has significantly expanded the scope and efficiency of this transformation. wikipedia.org

Table 4: Key Components of Buchwald-Hartwig Amination

| Component | Role in Reaction |

|---|---|

| Aryl Halide | Electrophilic partner (e.g., this compound) |

| Amine | Nucleophilic partner (primary or secondary) |

| Palladium Catalyst | Facilitates the cross-coupling |

| Ligand | Stabilizes the palladium complex and influences reactivity |

This table highlights the essential components for a successful Buchwald-Hartwig amination reaction.

Transformations Involving the Acetyl Group at the Thiophene-2-position

The acetyl group at the 2-position of the thiophene ring is a versatile functional handle that can undergo a wide array of transformations, including reactions at the carbonyl group and the α-carbon.

The carbonyl group of this compound exhibits typical reactivity towards nucleophiles, participating in various condensation and addition reactions. A notable example is the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound. thermofisher.commychemblog.comnumberanalytics.comwikipedia.org For instance, the reaction of 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) demonstrates the susceptibility of the acetyl group on a thiophene ring to undergo such condensations. mdpi.com It is therefore highly probable that this compound would react similarly with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) to yield α,β-unsaturated products. The general mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the ketone, followed by dehydration. mychemblog.comnumberanalytics.com

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, leading to the formation of chalcones (1,3-diaryl-2-propen-1-ones). masterorganicchemistry.com This reaction is a cornerstone in the synthesis of a wide variety of biologically active compounds. nih.govtsijournals.comresearchgate.net this compound, possessing an enolizable α-hydrogen, is an excellent candidate for this reaction. It can be condensed with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695). mdpi.comresearchgate.net The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the corresponding chalcone (B49325) derivative.

Table 2: Representative Claisen-Schmidt Condensation of this compound

| Aldehyde (Ar-CHO) | Base/Solvent | Product |

| Benzaldehyde | NaOH / Ethanol | 1-(4-Iodothiophen-2-yl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | KOH / Ethanol | 3-(4-Chlorophenyl)-1-(4-iodothiophen-2-yl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | NaOH / Ethanol | 1-(4-Iodothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

The α-carbon of the acetyl group in this compound is acidic and can be functionalized through various reactions, including halogenation and alkylation.

α-Halogenation: The α-hydrogens of ketones can be readily substituted with halogens (Cl, Br, I) under acidic conditions. libretexts.orglibretexts.org The reaction proceeds through an enol intermediate, which is the rate-determining step. libretexts.org For instance, the α-bromination of 2-acetylthiophene (B1664040) has been achieved using bromine in an appropriate solvent. nih.gov It is therefore expected that this compound would undergo a similar reaction to yield 2-bromo-1-(4-iodothiophen-2-yl)ethanone. This α-bromo ketone can then serve as a precursor for the synthesis of α,β-unsaturated ketones via dehydrobromination. libretexts.org

α-Alkylation: The α-protons can be removed by a strong base to form an enolate, which can then be alkylated with an alkyl halide. This reaction allows for the introduction of various alkyl groups at the α-position, further diversifying the molecular structure.

Heterocyclic Annulation and Cyclization Reactions Utilizing the Compound as a Precursor

The bifunctional nature of this compound, possessing both an electrophilic carbonyl group and a reactive C-I bond, makes it a valuable precursor for the synthesis of fused heterocyclic systems.

One important reaction in this context is the Gewald reaction, which allows for the synthesis of 2-aminothiophenes from a ketone, a cyanoester, and elemental sulfur in the presence of a base. umich.eduwikipedia.orgresearchgate.net The reaction initiates with a Knoevenagel condensation between the ketone and the cyanoester, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgmdpi.com This methodology could potentially be applied to this compound to construct a new thiophene ring fused to another heterocyclic system.

Furthermore, the iodo group can participate in intramolecular cyclization reactions. For example, after modification of the acetyl group to introduce a suitable nucleophile, intramolecular Heck or Suzuki-type couplings could be envisioned to construct fused ring systems.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the two existing substituents. The acetyl group is a deactivating, meta-directing group, while the iodine atom is a deactivating, ortho-, para-directing group. In the case of 2-substituted thiophenes, electrophilic substitution typically occurs at the 5-position. However, the presence of the iodo group at the 4-position and the acetyl group at the 2-position complicates the prediction of the exact site of further substitution.

Halogenation: Halogenation of thiophenes generally occurs readily. wikipedia.org

Nitration and Sulfonation: Aromatic nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comyoutube.comyoutube.com Aromatic sulfonation is achieved with fuming sulfuric acid (H2SO4/SO3), where SO3 is the electrophile. wikipedia.orgdocbrown.infoyoutube.com The directing effects of the existing substituents would determine the position of the incoming nitro or sulfonic acid group. The acetyl group would direct towards the 5-position (meta to it), while the iodo group would direct towards the 3- and 5-positions (ortho and para to it, respectively). The outcome would likely be a mixture of isomers, with the precise ratio depending on the reaction conditions.

Spectroscopic Data for this compound Remains Elusive in Public Domain

A comprehensive review of publicly available scientific databases and literature has revealed a significant lack of detailed experimental spectroscopic data for the chemical compound This compound . Despite extensive searches for its ¹H NMR, ¹³C NMR, two-dimensional NMR, high-resolution mass spectrometry (HRMS), and MALDI-TOF mass spectrometry data, specific and complete datasets for this particular molecule could not be located.

While spectroscopic information for structurally related compounds is available, the strict requirement for data pertaining exclusively to This compound prevents its inclusion in a scientifically accurate and focused analysis. Information on compounds such as 1-(4-(thiophen-2-yl)phenyl)ethanone, 2-acetylthiophene, and 1-(4-iodophenyl)ethanone exists, but direct extrapolation of their spectral characteristics to the target compound would be speculative and not align with the principles of precise scientific reporting.

The synthesis of This compound would necessitate its characterization by these advanced spectroscopic techniques to confirm its structure and purity. However, publications detailing such a synthesis and providing the corresponding in-depth spectral analysis are not readily accessible in the surveyed scientific literature.

Consequently, the generation of a detailed article focusing on the advanced spectroscopic and structural characterization of This compound , as per the specified outline, cannot be fulfilled at this time due to the absence of the requisite experimental data.

Advanced Spectroscopic and Structural Characterization of 1 4 Iodothiophen 2 Yl Ethanone

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) analysis, is a powerful technique to identify the functional groups and characterize the bonding within a molecule. While a dedicated experimental spectrum for 1-(4-Iodothiophen-2-yl)ethanone is not widely published, a detailed analysis can be inferred from the well-documented spectra of its parent molecule, 2-acetylthiophene (B1664040), and other substituted thiophenes.

The FT-IR spectrum of this compound is expected to be dominated by several key vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration from the acetyl group. In studies of 2-acetylthiophene, this band appears as a strong absorption in the region of 1660-1680 cm⁻¹. The exact wavenumber is sensitive to the electronic effects of substituents on the thiophene (B33073) ring. The electron-withdrawing nature of the iodine atom at the 4-position is anticipated to slightly shift this frequency.

The aromatic thiophene ring gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹, often in the 3100-3080 cm⁻¹ range. iosrjournals.org The in-plane C-H bending vibrations are found between 1300 cm⁻¹ and 1000 cm⁻¹. iosrjournals.org The ring stretching vibrations (C=C and C-C) of the thiophene moiety are expected in the 1530-1350 cm⁻¹ region. iosrjournals.org

The C-S stretching vibration within the thiophene ring is often weak and can be difficult to assign, but it is generally observed in the 800-600 cm⁻¹ range. iosrjournals.org A crucial vibration for this specific molecule is the C-I stretch. The carbon-iodine bond is weak and involves a heavy atom, thus its stretching frequency is found at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Assignments for this compound This table is generated based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Thiophene Ring | 3100 - 3080 | Medium-Weak |

| C=O Stretch | Acetyl Group | 1680 - 1660 | Strong |

| C=C Stretch | Thiophene Ring | 1530 - 1400 | Medium |

| C-C Stretch | Thiophene Ring | 1450 - 1350 | Medium |

| C-H In-Plane Bend | Thiophene Ring | 1300 - 1000 | Medium |

| C-S Stretch | Thiophene Ring | 800 - 600 | Weak-Medium |

| C-I Stretch | Iodo-substituent | 600 - 500 | Medium-Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions, influenced by the conjugated system of the thiophene ring and the acetyl group.

Thiophene itself exhibits strong UV absorption due to π→π* transitions. researchgate.net The presence of the acetyl group, a chromophore, extends the conjugation. This typically results in two main absorption bands. The first is an intense band at a shorter wavelength, corresponding to the π→π* transition of the conjugated thienyl-carbonyl system. For 2-acetylthiophene, this band is observed around 260-290 nm.

The second key transition is the n→π* transition, which involves the non-bonding electrons of the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength, typically above 300 nm for ketones. masterorganicchemistry.com The conjugation with the thiophene ring can influence the exact position of this band. The presence of the iodine substituent, a halogen, may cause a bathochromic (red) shift in these transitions due to its ability to participate in resonance and influence the molecular orbitals.

Table 2: Predicted Electronic Transitions for this compound This table is generated based on spectroscopic principles and data from related compounds.

| Transition | Chromophore | Expected λmax (nm) | Relative Intensity |

| π → π | Thienyl-carbonyl system | ~270 - 300 | High |

| n → π | Carbonyl group | ~310 - 340 | Low |

X-ray Crystallography for Definitive Solid-State Structural Determination

To date, a definitive solid-state structure of this compound as determined by single-crystal X-ray diffraction has not been reported in the surveyed scientific literature. This technique, however, remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.

Were a suitable crystal to be analyzed, X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles. This would confirm the planarity of the thiophene ring and the orientation of the acetyl substituent relative to the ring. Key structural questions, such as whether the carbonyl group is oriented syn or anti to the sulfur atom in the solid state, would be answered. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as C-H···O or potential halogen bonding involving the iodine atom, which could influence the material's bulk properties.

Table 3: Parameters Obtainable from X-ray Crystallographic Analysis This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Information Provided |

| Crystal System | The basic crystal symmetry (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry operations of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (e.g., C=O, C-I, C-S) | Precise distances between atomic nuclei in Angstroms (Å). |

| Bond Angles (e.g., C-C-O, C-S-C) | Angles between adjacent chemical bonds in degrees (°). |

| Torsion Angles | Dihedral angles defining the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent packing forces. |

Computational and Theoretical Chemistry Studies on 1 4 Iodothiophen 2 Yl Ethanone

Molecular Dynamics Simulations for Solution-Phase Behavior and InteractionsNo molecular dynamics simulation studies have been reported for this compound. These simulations are essential for understanding its behavior in a solvent, including its conformational dynamics and intermolecular interactions, which are critical for applications in materials science and medicinal chemistry.

While computational studies exist for structurally related thiophene (B33073) derivatives, such as 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone, these findings cannot be directly extrapolated to 1-(4-Iodothiophen-2-yl)ethanone due to the significant influence of the iodine substituent on the electronic and steric properties of the molecule. nih.gov

The absence of dedicated computational research on this compound highlights a specific area where further scientific investigation is warranted. Future theoretical studies would be invaluable in characterizing this compound and exploring its potential applications.

Applications in Advanced Materials Science

1-(4-Iodothiophen-2-yl)ethanone as a Building Block for Functional Materials

The strategic placement of the iodo and acetyl groups on the thiophene (B33073) ring makes this compound a highly valuable precursor in the synthesis of complex organic molecules. The iodine atom, being a good leaving group, readily participates in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govbeilstein-journals.orgnih.govd-nb.info These reactions are instrumental in forming carbon-carbon bonds, enabling the construction of extended π-conjugated systems which are the cornerstone of many functional organic materials.

The acetyl group, on the other hand, offers a site for further chemical modifications. It can be transformed into a variety of other functional groups, allowing for the fine-tuning of the electronic and physical properties of the resulting materials. This dual functionality empowers chemists to design and synthesize tailor-made molecules with specific properties for targeted applications.

Integration into Conjugated Polymers and Oligomers for Electronic Applications

The development of conjugated polymers with precisely controlled structures is crucial for advancing organic electronics. This compound serves as a key monomer in the synthesis of these polymers, particularly those based on thiophene.

Regioregular Thiophene-Based Polymers

The synthesis of regioregular thiophene-based polymers, where the monomer units are connected in a well-defined head-to-tail fashion, is essential for achieving high charge carrier mobility. The distinct substitution pattern of this compound allows for regioselective polymerization, leading to polymers with a high degree of structural order. Transition metal-catalyzed cross-coupling reactions are the primary methods employed for the synthesis of these polymers. rsc.org

The resulting regioregular polymers exhibit enhanced electronic properties compared to their regiorandom counterparts, making them suitable for applications in high-performance electronic devices.

Development of Organic Electronic and Optoelectronic Devices

The unique electronic properties of materials derived from this compound make them highly attractive for a range of organic electronic and optoelectronic devices.

Components in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, thiophene-based materials are utilized as charge transport layers and as part of the emissive layer. The ability to functionalize the thiophene core through the acetyl group of this compound allows for the tuning of the emission color and efficiency of the resulting OLEDs. Thiophene-disubstituted benzothiadiazole derivatives have shown promise as deep-red to near-infrared emitters in OLEDs. frontiersin.org The introduction of thiophene as a π-bridge can lead to a significant red-shift in emission and high photoluminescence quantum yields. frontiersin.org

| Device Component | Material Type | Key Feature | Relevant Research Finding |

| Emissive Layer | Thiophene-disubstituted benzothiadiazole | Deep-red to NIR emission | Insertion of a thiophene π-bridge resulted in a 67 nm red-shift of the emission peak. frontiersin.org |

| Host Material | Tetraphenylethylene Substituted Thienothiophene | Aggregation-Induced Emission | Utilized in OLEDs for aggregation-induced emission applications. researchgate.net |

Materials for Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the quest for efficient solar energy conversion, donor-acceptor copolymers have gained significant attention. Iodinated thiophene derivatives, including those similar in structure to this compound, are employed as building blocks for the donor component in these copolymers. mdpi.comresearchgate.net The ability to create well-defined block copolymers through controlled polymerization techniques allows for the optimization of the morphology and performance of OPV devices.

The synthesis of donor-acceptor polymers often involves Stille or Suzuki coupling reactions, where the iodo-functionalized thiophene monomer plays a crucial role. rsc.org These polymers are designed to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge separation and transport.

| Device Type | Material Class | Synthetic Strategy | Performance Metric |

| Organic Photovoltaics (OPV) | Donor-Acceptor Copolymers | Stille/Suzuki Coupling | Optimization of HOMO/LUMO levels for efficient charge separation. |

| Dye-Sensitized Solar Cells (DSSC) | Organic Dyes with Thiophene Spacers | Molecular Engineering | Tailoring of absorption spectra and electrochemical properties. |

Fabrication of Porous Organic Frameworks and Microporous Polymers

Porous organic frameworks (POFs) and microporous polymers are a class of materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. Thiophene-based building blocks are increasingly being used in the synthesis of these materials.

While direct use of this compound in POF synthesis is not yet widely reported, its structural motifs are highly relevant. The cross-coupling of halogenated thiophenes is a common strategy for creating the extended networks that form these frameworks. nitk.ac.innih.gov The acetyl group could be incorporated to introduce specific functionalities within the pores of the material, potentially enhancing its performance in targeted applications. The synthesis of all-thiophene-based conjugated porous organic polymers has been achieved through oxidative coupling polymerization. rsc.org

| Framework Type | Building Block | Key Property | Potential Application |

| Covalent Organic Framework (COF) | Thiophene derivatives | High surface area, tunable porosity | Gas storage, catalysis |

| Conjugated Microporous Polymer (CMP) | Halogenated thiophenes | Extended π-conjugation | Optoelectronics, sensing |

Research on "this compound" in Advanced Materials Science Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, specific research detailing the application of the chemical compound this compound in the fields of photochromic and non-linear optical (NLO) materials has not been publicly documented.

While the broader class of thiophene-based compounds is a subject of significant interest in materials science for their potential in developing advanced optical materials, information exclusively pertaining to the iodo-substituted derivative, this compound, is not available. Thiophene and its derivatives are known to possess unique electronic and optical properties stemming from the electron-rich nature of the thiophene ring, making them promising candidates for applications requiring light-induced changes in color (photochromism) or materials that interact with intense light in a non-linear fashion (NLO).

The general exploration of thiophene-containing molecules in these areas is driven by the potential to fine-tune their properties through the introduction of various functional groups. For instance, research has been conducted on chalcones derived from 1-(thiophen-2-yl)ethanone and on thiophenes substituted with other halogens like bromine and chlorine to modulate their optical and electronic characteristics. These studies often involve synthesizing new derivatives and characterizing their response to light, including changes in absorption spectra and the measurement of hyperpolarizabilities, which are key parameters for NLO materials.

Therefore, a detailed analysis and the generation of data tables concerning the exploration of this compound in photochromic and non-linear optical materials cannot be provided at this time due to the absence of specific scientific findings on this particular compound.

Impact in Medicinal Chemistry and Pharmaceutical Research

Utilization as a Precursor for Novel Bioactive Heterocyclic Systems

The structure of 1-(4-Iodothiophen-2-yl)ethanone offers multiple reaction sites for the construction of new heterocyclic frameworks, which are central to the development of new therapeutic agents. The acetyl group can participate in a variety of condensation reactions, while the iodine atom is an excellent leaving group for cross-coupling reactions.

One of the key transformations involving the acetyl group is the Gewald reaction , a multicomponent reaction that yields highly substituted 2-aminothiophenes. wikipedia.orgumich.eduorganic-chemistry.org In a typical Gewald reaction, a ketone condenses with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org For this compound, this reaction would lead to the formation of a thieno[2,3-b]thiophene (B1266192) core, a scaffold of interest in medicinal chemistry. The resulting 2-aminothiophene can then be further modified to create a diverse range of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties.

Furthermore, the acetyl group can be a starting point for the synthesis of various nitrogen-containing heterocycles. researchgate.netresearchgate.netorganic-chemistry.orgmdpi.comnih.gov For instance, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles. These five-membered heterocycles are prevalent in many clinically used drugs. The presence of the iodo-substituent on the thiophene (B33073) ring can influence the electronic properties and reactivity of the acetyl group, potentially leading to novel reaction pathways and the generation of unique molecular architectures.

Contributions to Scaffold Diversity in Drug Discovery and Development

The ability to generate a wide variety of molecular scaffolds is crucial in drug discovery to explore a larger chemical space and identify novel drug candidates. This compound is an excellent starting material for scaffold diversification, primarily through palladium-catalyzed cross-coupling reactions . rsc.orgysu.amnih.govmdpi.comosti.gov The carbon-iodine bond is particularly amenable to reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

These reactions allow for the introduction of a vast array of substituents at the 4-position of the thiophene ring, including aryl, heteroaryl, alkyl, and amino groups. This capability is instrumental in creating libraries of compounds with diverse structural motifs. For example, a Suzuki-Miyaura coupling can be employed to link the 4-iodothiophene core to various boronic acids, generating bi-aryl or heteroaryl-aryl structures that are common in kinase inhibitors and other targeted therapies.

The combination of modifications at both the acetyl group and the iodo-position provides a powerful strategy for generating three-dimensional molecular diversity. For instance, the acetyl group can be transformed into a chiral alcohol, which can then be used to introduce stereocenters, a critical aspect in modern drug design. The subsequent cross-coupling at the iodo-position can then build upon this complexity, leading to novel and patentable chemical entities.

Table 1: Potential Reactions for Scaffold Diversification of this compound

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Introduction of aryl or heteroaryl groups |

| Heck Coupling | Pd catalyst, base, alkene | Formation of a new carbon-carbon double bond |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Introduction of an alkyne functionality |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Formation of a carbon-nitrogen bond |

| Gewald Reaction | α-cyanoester, sulfur, base | Formation of a fused 2-aminothiophene ring |

| Aldol (B89426) Condensation | Aldehyde or ketone, acid or base | Formation of α,β-unsaturated ketones |

| Reduction of Ketone | Reducing agent (e.g., NaBH4) | Formation of a secondary alcohol |

Design of Molecular Probes for Biological Targets and Pathways

Molecular probes are essential tools for studying biological processes at the molecular level. They are designed to interact specifically with a biological target, such as an enzyme or a receptor, and often contain a reporter group (e.g., a fluorescent tag) for detection. The structure of this compound makes it a suitable scaffold for the design of such probes.

The thiophene ring itself can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties. The acetyl group can be modified to incorporate a reactive group for covalent labeling of a target protein or to attach a linker to a reporter molecule. The iodo-substituent offers a handle for the late-stage introduction of functionalities through radioiodination to create radiolabeled probes for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

For example, a molecule derived from this compound could be designed to bind to the active site of a specific kinase. nih.gov The acetyl group could be functionalized to mimic the hinge-binding motif of known kinase inhibitors. The iodo-position could then be used to attach a fluorescent dye, allowing for the visualization of the kinase within cells or tissues.

Intermediates in the Synthesis of Agrochemical Compounds

The thiophene ring is a common structural motif in a variety of agrochemicals, including insecticides, herbicides, and fungicides. The principles of molecular design used in pharmaceutical research are often transferable to the development of new crop protection agents.

This compound can serve as a key intermediate in the synthesis of complex agrochemical compounds. The reactivity of the acetyl and iodo groups allows for the construction of molecules with the desired biological activity and environmental profile. For instance, the synthesis of thieno researchgate.netresearchgate.netthiazin-4-ones, which have shown anticancer activity, involves the reaction of aminothiophenecarboxamides, highlighting the utility of thiophene building blocks in creating bioactive molecules. nih.gov While direct examples of this compound in agrochemical synthesis are not widely reported, its potential is evident from the known activity of related thiophene derivatives.

The ability to perform palladium-catalyzed cross-coupling reactions on the iodo-substituent allows for the introduction of toxophoric groups or moieties that can enhance the uptake and translocation of the compound in plants. The acetyl group can be transformed into various other functional groups to fine-tune the compound's spectrum of activity and selectivity.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Selective Synthetic Routes

The future of research on 1-(4-Iodothiophen-2-yl)ethanone will heavily rely on the development of synthetic routes that are not only high-yielding but also highly selective. Current synthetic strategies for similar thiophene (B33073) derivatives often involve multi-step processes. Future research will likely focus on creating more streamlined and efficient pathways.

One promising area of investigation is the use of one-pot synthesis, which can reduce the number of intermediate purification steps, thereby saving time and resources. Additionally, the development of synthetic methods that allow for the precise control of regioselectivity will be crucial. For instance, methods that can selectively introduce the iodo and acetyl groups at the desired positions on the thiophene ring without the formation of unwanted isomers will be highly sought after.

Researchers may also explore the use of greener and more sustainable synthetic approaches. This could involve the use of less hazardous reagents, more environmentally benign solvents, and reaction conditions that are more energy-efficient. The ultimate goal is to develop synthetic protocols that are not only efficient and selective but also economically and environmentally sustainable.

Exploration of Novel Catalytic Systems for Complex Transformations

The presence of both an iodine atom and a ketone functional group makes this compound an ideal substrate for a variety of catalytic transformations. The carbon-iodine bond is particularly amenable to cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Future research in this area will likely focus on the development of novel catalytic systems that can facilitate these transformations with greater efficiency and selectivity. This includes the design of new ligands for transition metal catalysts, such as palladium and copper, which are commonly used in cross-coupling reactions. The goal is to create catalysts that are more active, stable, and tolerant of a wider range of functional groups.

Furthermore, the exploration of catalytic systems for the transformation of the acetyl group will also be a key area of research. This could involve the development of new catalysts for reactions such as asymmetric reduction, which would allow for the synthesis of chiral alcohols, or for condensation reactions to create more complex molecular architectures. The use of biocatalysts, such as enzymes, may also be explored as a green and highly selective alternative to traditional chemical catalysts.

Integration of Advanced Characterization Techniques for Real-Time Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound will be essential for the development of improved chemical processes. The integration of advanced characterization techniques for real-time analysis will play a pivotal role in achieving this.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the changes that occur during a chemical reaction. These techniques can be used to identify reaction intermediates, monitor the consumption of reactants and the formation of products, and determine reaction rates.

Moreover, the use of hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can provide detailed information about the composition of complex reaction mixtures. This information is crucial for optimizing reaction conditions and for identifying and quantifying any byproducts that may be formed.

Computational Design and Optimization of Derivatives with Tunable Properties

Computational chemistry has become an indispensable tool in modern chemical research. In the context of this compound, computational methods can be used to design and optimize derivatives with specific, tunable properties.

Density functional theory (DFT) calculations, for example, can be used to predict the electronic and structural properties of different derivatives. This information can be used to guide the design of new molecules with desired characteristics, such as specific electronic properties for applications in organic electronics or tailored reactivity for use in organic synthesis. nih.gov

Molecular docking studies can be used to predict how different derivatives will interact with biological targets, such as enzymes or receptors. researchgate.net This can be particularly useful in the context of drug discovery, where the goal is to design molecules that can bind to a specific target with high affinity and selectivity. The insights gained from these computational studies can help to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process.

Expansion into Unexplored Application Domains within Chemical Sciences

While thiophene derivatives are already known to have applications in a variety of fields, including pharmaceuticals and materials science, there is still significant potential for this compound and its derivatives to be used in new and unexplored application domains.

For example, the unique combination of functional groups in this molecule could make it a useful building block for the synthesis of novel organic semiconductors or for the development of new types of sensors. The presence of the iodine atom also opens up the possibility of using this compound in applications such as photodynamic therapy, where the heavy atom effect can enhance the generation of singlet oxygen.

Furthermore, the exploration of the biological activities of derivatives of this compound could lead to the discovery of new therapeutic agents. By systematically modifying the structure of the molecule and evaluating the biological activity of the resulting derivatives, it may be possible to identify new compounds with potential applications in areas such as oncology or infectious diseases.

Q & A

Q. What are the standard synthetic routes for 1-(4-Iodothiophen-2-yl)ethanone, and how are reaction conditions optimized?

The synthesis of iodothiophene derivatives typically employs Friedel-Crafts acylation or iodination of pre-functionalized thiophenes . For example:

- Friedel-Crafts acylation : Reacting 4-iodothiophene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or carbon disulfide are used to stabilize intermediates .

- Iodination : Direct iodination of 2-acetylthiophene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Reaction progress is monitored via TLC or HPLC .

Optimization : Adjust catalyst stoichiometry, temperature, and solvent polarity to minimize side reactions (e.g., diiodination). Purity is confirmed via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent positions on the thiophene ring. The acetyl group’s carbonyl carbon appears at ~190–200 ppm in ¹³C NMR, while aromatic protons resonate between 6.5–8.0 ppm in ¹H NMR .

- Mass Spectrometry (EI-MS) : The molecular ion peak ([M⁺]) confirms the molecular weight (e.g., m/z 276 for C₆H₅IOS). Fragmentation patterns distinguish between regioisomers .

- IR Spectroscopy : A strong carbonyl stretch (~1680–1700 cm⁻¹) and C–I bond vibrations (~500–600 cm⁻¹) are diagnostic .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The iodine atom acts as a directing group and participates in Ullmann, Suzuki-Miyaura, or Sonogashira couplings . Key considerations:

- Electronic effects : The electron-withdrawing iodine enhances electrophilicity at the α-position, facilitating nucleophilic attacks.

- Steric hindrance : The bulky iodine may slow down reactions unless optimized (e.g., using Pd(PPh₃)₄ catalysts in THF at reflux) .

- Side reactions : Monitor for deiodination under strong reducing conditions using GC-MS .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

- Density Functional Theory (DFT) : Simulate NMR/IR spectra using software (e.g., Gaussian) to compare with experimental data. For example, discrepancies in ¹H NMR shifts may arise from solvent effects, which DFT can model by including solvation parameters .

- X-ray Crystallography : Validate molecular geometry (e.g., bond angles around iodine) to confirm regioselectivity in synthesis .

- Case Study : If observed MS fragments conflict with expected patterns, use computational fragmentation tools (e.g., MassFrontier) to identify alternative cleavage pathways .

Q. What strategies mitigate risks when handling this compound in air-sensitive reactions?

- Controlled Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture/oxygen ingress, which can deactivate catalysts or cause decomposition .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Iodinated compounds may release toxic vapors upon heating; use fume hoods with HEPA filters .

- Waste Disposal : Quench residual iodine with sodium thiosulfate before disposal to avoid environmental contamination .

Q. How can the compound’s electronic properties be exploited in materials science applications?

- Conductive Polymers : The iodine atom enhances electron mobility in polythiophene derivatives. Electrochemical polymerization (e.g., cyclic voltammetry in acetonitrile) yields thin films with tunable bandgaps .

- OLEDs : Incorporate into emissive layers as a hole-transport material. UV-Vis and fluorescence spectroscopy (e.g., λₑₘ ≈ 450–500 nm) characterize optoelectronic performance .

- Challenges : Address iodine’s thermal instability by optimizing annealing temperatures during device fabrication .

Q. What methodologies validate the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC (C18 columns, acetonitrile/water mobile phase) .

- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life. Iodinated compounds often show instability in basic conditions due to hydrolysis .

- Data Interpretation : Use principal component analysis (PCA) to distinguish pH-dependent vs. thermally driven degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.